molecular formula C17H20ClNO B275838 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine

Cat. No. B275838
M. Wt: 289.8 g/mol
InChI Key: RRRPLMIQRWCSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine, also known as CBI-NIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of N-isopropylamines and has a molecular weight of 302.84 g/mol.

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting the activity of HDACs, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine may alter the expression of genes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to have various biochemical and physiological effects. In cancer research, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. In Alzheimer's and Parkinson's disease research, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to inhibit the formation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are associated with the development of these diseases. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to inhibit the activity of HDACs, which may alter the expression of genes that are involved in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has shown promising results in various fields of scientific research, which makes it a potentially useful tool for further studies. However, one limitation of using N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cellular processes.

Future Directions

There are several future directions that can be explored in the field of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine research. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that are affected by N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine. Additionally, more studies can be done to explore its potential applications in the treatment of other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, more research can be done to optimize the synthesis process of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine and develop more efficient methods for producing this compound.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzylamine in the presence of a base catalyst. The resulting product is then reacted with isopropylamine to produce N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has shown promising results in various fields of scientific research. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's and Parkinson's disease research, N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine has been studied for its ability to inhibit the formation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are associated with the development of these diseases.

properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine

InChI

InChI=1S/C17H20ClNO/c1-13(2)19-11-14-7-9-16(10-8-14)20-12-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3

InChI Key

RRRPLMIQRWCSJX-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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